molecular formula C10H7BrFNO2 B1450691 Methyl 4-bromo-2-cyano-5-fluorophenylacetate CAS No. 1807077-52-6

Methyl 4-bromo-2-cyano-5-fluorophenylacetate

Cat. No. B1450691
M. Wt: 272.07 g/mol
InChI Key: AETCIAJSTXGCBI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-fluorophenylacetate, also known as 4-bromo-2-cyano-5-fluorophenylacetic acid methyl ester, is an organic compound that is used in various scientific research applications. It is a colorless solid and is insoluble in water. It is commercially available in various forms and is used for various research applications including synthesis of other chemicals and as a reagent in various biochemical and physiological experiments.

Safety And Hazards

While a specific safety data sheet for “Methyl 4-bromo-2-cyano-5-fluorophenylacetate” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment as required .

properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-3-9(12)8(11)2-7(6)5-13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETCIAJSTXGCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-cyano-5-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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